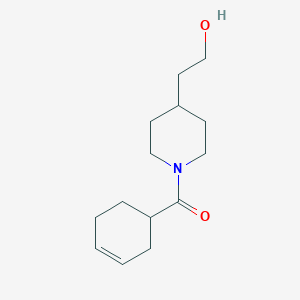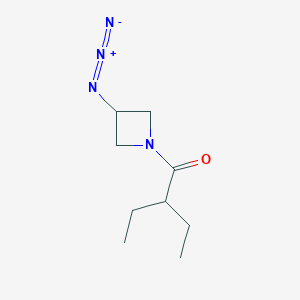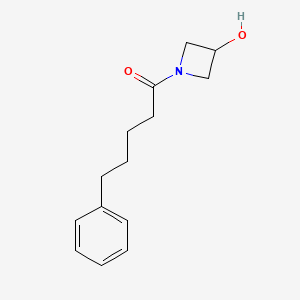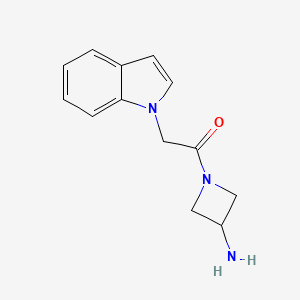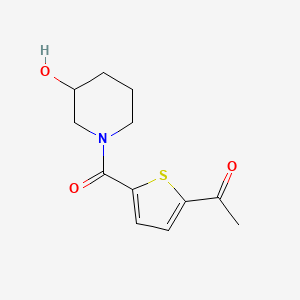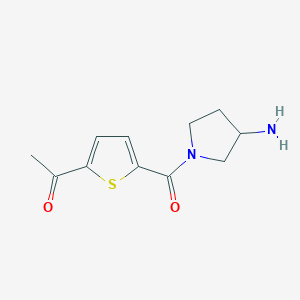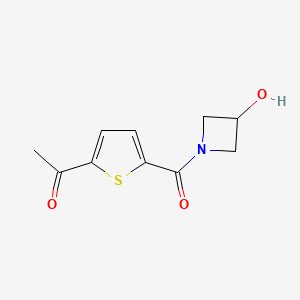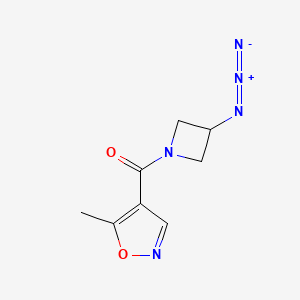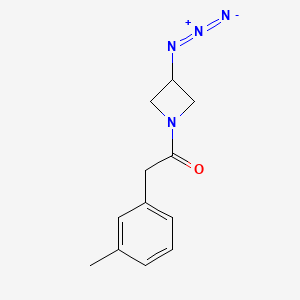
1-(3-Azidoazetidin-1-yl)-2-(m-tolyl)ethan-1-one
Overview
Description
1-(3-Azidoazetidin-1-yl)-2-(m-tolyl)ethan-1-one, or 1-azaazetidine, is a synthetic organic compound used in a variety of chemical and biological processes. It is a colorless liquid at room temperature and is soluble in most organic solvents. The compound has a wide range of applications in the laboratory and in industry. It is a versatile reagent and can be used in a variety of reactions, including nucleophilic substitution, nitration, and oxidation. It has also been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
1-(3-Azidoazetidin-1-yl)-2-(m-tolyl)ethan-1-one and its derivatives are integral in the synthesis of complex organic compounds. For example, compounds with the 1,2,3-triazole moiety, resembling the core structure of 1-(3-Azidoazetidin-1-yl)-2-(m-tolyl)ethan-1-one, were synthesized through reactions involving thiosemicarbazide, alkyl carbodithioate, and benzaldehyde, leading to a variety of heterocyclic assemblies. These compounds, including azetidinones and thiazolidinones, were investigated for their structural peculiarities and pharmaceutical properties (Ishmetova et al., 2016), (Mistry & Desai, 2006), (Vashi & Naik, 2004).
Bioactive Compound Synthesis
The azetidine and triazole moieties are pivotal in synthesizing bioactive compounds with potential antibacterial, antiviral, and anticancer properties. Synthesized compounds, including azetidine derivatives, were evaluated for their bioactivity, indicating their potential in medical applications, such as inhibiting HIV-1 attachment or as antiviral agents against COVID-19 (Rashdan et al., 2021), (Wang et al., 2009).
Advanced Material Development
Compounds with the azetidine and triazole framework have been used in the development of advanced materials, demonstrating their versatility in various fields. For instance, their application in synthesizing novel Schiff bases and azetidinone derivatives emphasizes their utility in material science and industrial applications (Askar et al., 2016), (Isoda et al., 2006).
properties
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-3-2-4-10(5-9)6-12(17)16-7-11(8-16)14-15-13/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQMCKXWDNKKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B1476348.png)
